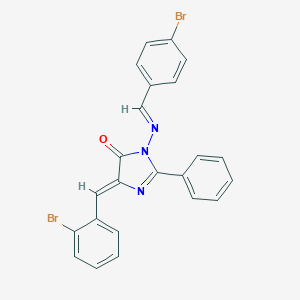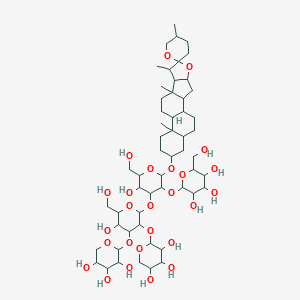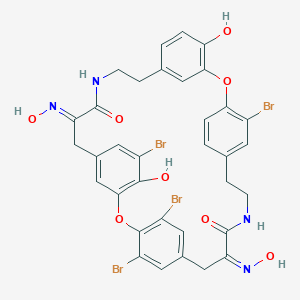![molecular formula C19H22N2O4 B236915 N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B236915.png)
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide, also known as MORPHO, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of phenylacetamide derivatives and has been found to exhibit promising pharmacological properties.
Mechanism of Action
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide exerts its pharmacological effects through the modulation of various cellular pathways. It has been found to inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation. It also acts on the opioid receptors in the brain, leading to analgesia. Additionally, it has been shown to induce apoptosis in cancer cells, leading to tumor growth inhibition.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also reduces the levels of prostaglandins, which are involved in the inflammatory response. This compound has been found to increase the levels of dopamine and serotonin in the brain, leading to improved mood and reduced anxiety.
Advantages and Limitations for Lab Experiments
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide has several advantages for use in lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities. It has a high degree of purity, which ensures reproducibility of results. However, this compound has some limitations, such as its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential use in psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to understand the mechanisms of action of this compound and to optimize its pharmacological properties.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties, and has potential therapeutic applications in various medical conditions. Further research is needed to fully understand its mechanisms of action and to optimize its pharmacological properties.
Synthesis Methods
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide can be synthesized through a multi-step process involving the reaction of 5-methoxy-2-nitroaniline with 4-morpholinecarboxylic acid, followed by reduction and subsequent reaction with phenoxyacetyl chloride. The final product is obtained through purification and isolation procedures.
Scientific Research Applications
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide has been studied extensively for its potential use in treating various medical conditions. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to have potential in treating neurodegenerative diseases and psychiatric disorders.
properties
Molecular Formula |
C19H22N2O4 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(5-methoxy-2-morpholin-4-ylphenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C19H22N2O4/c1-23-16-7-8-18(21-9-11-24-12-10-21)17(13-16)20-19(22)14-25-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,20,22) |
InChI Key |
UJLGFKPZCXBRAK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)COC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)

![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236843.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)
![3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B236863.png)





![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B236897.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B236903.png)

